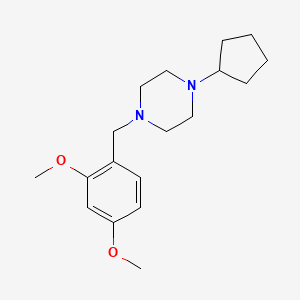

1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-21-17-8-7-15(18(13-17)22-2)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTVCCRJDRSTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 1 Cyclopentyl 4 2,4 Dimethoxybenzyl Piperazine

Advanced Analytical Characterization of Synthetic Intermediates and the Final Compound

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR))

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information about the hydrogen and carbon framework of 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine.

In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the cyclopentyl ring, the piperazine (B1678402) ring, the dimethoxybenzyl group, and the methoxy (B1213986) groups themselves. The chemical shifts, integration values, and coupling patterns would confirm the connectivity of these fragments.

¹³C NMR would show discrete peaks for each unique carbon atom in the molecule, including those in the aromatic ring, the aliphatic rings, the methylene (B1212753) bridge, and the methoxy groups.

While spectra for analogous structures, such as 1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine (B3896103) oxalate, exist, specific chemical shift data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion. The fragmentation pattern observed in the mass spectrum would offer further structural evidence, likely showing cleavage at the benzylic position or within the piperazine ring. No specific experimental mass spectrometry data for this compound has been found in published sources.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands. General spectral regions for related piperazine derivatives have been discussed in the literature. For the title compound, expected vibrations would include:

C-H stretching vibrations for the aromatic and aliphatic (cyclopentyl and piperazine) groups.

C-O stretching for the methoxy groups on the benzyl (B1604629) ring.

C-N stretching vibrations associated with the piperazine ring.

Aromatic C=C bending and stretching vibrations.

Specific peak positions and intensities for the title compound are not documented in the available literature.

Table 1: Expected Spectroscopic Data (Hypothetical)

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic protons, methoxy protons, benzyl CH₂, piperazine CH₂, and cyclopentyl CH/CH₂ groups. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and aliphatic carbons of the piperazine and cyclopentyl rings. |

| MS | A molecular ion peak corresponding to the exact mass of the compound and characteristic fragment ions. |

| FTIR (cm⁻¹) | C-H (aliphatic and aromatic), C-O, C-N, and C=C (aromatic) stretching and bending vibrations. |

Chromatographic Purity and Isomeric Separation (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a chemical compound. A specific HPLC method, detailing the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient), flow rate, and detector wavelength (typically UV), would be developed to analyze this compound. Purity would be determined by the area percentage of the main peak.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of purity. A suitable solvent system (eluent) would be identified to achieve good separation of the compound from impurities on a silica (B1680970) gel plate, and the resulting retention factor (Rf) would be characteristic under those conditions.

No published, validated HPLC or TLC methods specifically for the analysis of this compound were identified in the course of this review.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

The precise spatial arrangement of the cyclopentyl, piperazine, and dimethoxybenzyl moieties.

The conformation of the piperazine ring, which typically adopts a chair conformation.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

The search of scientific databases did not yield any reports on the single-crystal X-ray structure of this compound.

Preclinical Pharmacological and Biological Profiling of 1 Cyclopentyl 4 2,4 Dimethoxybenzyl Piperazine

In Vitro Target Identification and Molecular Interactions

Comprehensive searches of scientific literature and databases have revealed a notable absence of specific preclinical data for the compound 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine. While the broader class of piperazine-containing molecules has been extensively studied for various therapeutic applications, information directly pertaining to this specific chemical entity is not publicly available. The following sections detail the specific areas where data is currently lacking.

Receptor Binding Affinity and Selectivity Assays (e.g., Neurotransmitter Receptors, Histamine (B1213489) Receptors, Dopamine (B1211576) Receptors)

There is no available research detailing the binding affinity and selectivity of this compound for key central nervous system targets such as neurotransmitter, histamine, or dopamine receptors. Studies on other piperazine (B1678402) derivatives have shown a wide range of affinities for these receptors, highlighting the importance of specific structural motifs in determining binding characteristics. For instance, certain arylpiperazine derivatives are known to exhibit high affinity for serotonin (B10506) and dopamine receptors. mdpi.comnih.govnih.govmdpi.commdpi.com Similarly, some piperazine and piperidine (B6355638) derivatives have been investigated as histamine H3 receptor antagonists. nih.govnih.gov However, without specific experimental data, the receptor binding profile of this compound remains unknown.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Acetyl-CoA Carboxylase, SARS-CoV-2 Main Protease)

No studies have been published that investigate the potential of this compound as an inhibitor of enzymes such as Acetyl-CoA Carboxylase or the SARS-CoV-2 Main Protease. While piperazine scaffolds have been incorporated into inhibitors of various enzymes, including Acetyl-CoA Carboxylase, the specific inhibitory activity and kinetic parameters for this compound have not been determined. nih.govnih.gov The SARS-CoV-2 main protease is a key target for antiviral drug development, and numerous compounds are being investigated as potential inhibitors, but this compound is not among those with published data. nih.govnih.govfrontiersin.orgencyclopedia.pubresearchgate.net

Protein-Ligand Interaction Mapping through Biophysical Techniques

There is a lack of publicly available data from biophysical studies, such as X-ray crystallography or NMR spectroscopy, that would elucidate the specific molecular interactions between this compound and any protein targets. Such studies are crucial for understanding the structural basis of a compound's activity and for guiding further drug development. nih.govgithub.comnih.gov

Investigation of Cellular Activities and Signaling Pathways

Consistent with the absence of molecular-level data, there is no information regarding the cellular effects of this compound.

Cellular Permeability and Intracellular Distribution Studies

Information regarding the ability of this compound to cross cell membranes and its subsequent distribution within cells is not available. These are critical parameters for assessing the potential bioavailability and intracellular target engagement of a compound.

Modulation of Specific Cellular Processes (e.g., Proliferation, Migration)

There are no published studies investigating the effects of this compound on cellular processes such as proliferation or migration. While some piperazine-containing compounds have been shown to inhibit cancer cell proliferation, it is not possible to extrapolate these findings to the specific compound without direct experimental evidence. nih.govmdpi.comnih.govnih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data for the compound This compound corresponding to the requested pharmacological and biological profiling outline.

The conducted searches for the impact of this specific compound on key biochemical pathways, its antimicrobial efficacy, antiproliferative and anti-angiogenesis potential, its effect on glucose-dependent insulin (B600854) secretion, and its neurobiological activity in in vitro models did not yield any direct research findings.

While the broader class of piperazine derivatives has been extensively studied for various biological activities, including antimicrobial, anticancer, and neurological effects, the specific data for the this compound molecule is not present in the accessible literature. Therefore, it is not possible to provide a scientifically accurate and detailed article on the preclinical profile of this particular compound as per the specified outline.

Structure Activity Relationship Sar Studies and Computational Chemistry for 1 Cyclopentyl 4 2,4 Dimethoxybenzyl Piperazine Derivatives

Systematic Modification Strategies for Enhanced Biological Function

Systematic modification is a cornerstone of drug discovery. For 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine, this would involve the synthesis and biological evaluation of analogs with targeted changes to its three main components: the cyclopentyl moiety, the dimethoxybenzyl group, and the piperazine (B1678402) core.

Chemical Modifications of the Cyclopentyl Moiety

Exploration of the cyclopentyl group's contribution to biological activity would involve synthesizing derivatives with alternative cyclic or acyclic alkyl groups. This could include varying the ring size (e.g., cyclobutyl, cyclohexyl), introducing substituents on the cyclopentyl ring, or replacing it with branched or linear alkyl chains. Such studies would elucidate the steric and lipophilic requirements at this position for optimal target interaction. Without experimental data, the impact of these hypothetical modifications remains unknown.

Substituent Variation and Isosteric Replacement on the Dimethoxybenzyl Group

The 2,4-dimethoxybenzyl moiety is a key feature, likely involved in specific interactions with a biological target. A thorough SAR study would investigate the importance of the methoxy (B1213986) groups' positions and electronic properties. This would involve synthesizing analogs with different substitution patterns (e.g., 3,4-dimethoxy, 3,5-dimethoxy), replacing methoxy groups with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, methyl, halogen), or employing isosteric replacements to probe the role of the phenyl ring itself. Currently, there is no published research detailing these specific variations for this compound.

Derivatization and Conformationally Restricted Analogues of the Piperazine Core

The piperazine ring serves as a central scaffold and influences the compound's physicochemical properties and spatial orientation of the flanking groups. nih.gov SAR studies on the piperazine core would involve introducing substituents on the remaining nitrogen atom or on the carbon atoms of the ring. Furthermore, creating conformationally restricted analogs, for instance by incorporating the piperazine into a bicyclic system, could provide valuable insights into the bioactive conformation of the molecule. nih.gov However, no such derivatization or conformational studies have been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. For this compound derivatives, a QSAR model would require a dataset of analogs with measured biological activities. Such a model could then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts. The absence of a synthesized and tested series of analogs prevents the development of any QSAR models.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are powerful tools for understanding how a ligand interacts with its biological target at an atomic level.

Ligand-Target Docking and Binding Mode Predictions

To perform molecular docking studies, the biological target of this compound must first be identified. Once a target is known, computational docking could predict the likely binding pose of the compound within the target's active site. This would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. These predictions could then inform the design of new derivatives with improved potency. As the biological target and activity of this specific compound are not documented in the literature, no relevant docking or binding mode prediction studies could be found.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Energetics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound and its derivatives at an atomic level. These simulations provide insights into the conformational ensembles of these molecules in different environments and allow for the calculation of binding energetics when interacting with a biological target.

In the context of a protein-ligand complex, MD simulations can elucidate the stability of the binding pose obtained from molecular docking. By simulating the complex over time, researchers can observe the evolution of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This provides a more realistic view of the binding event than static docking poses.

Furthermore, MD simulations are instrumental in calculating the binding free energy, which is a more rigorous predictor of ligand affinity than docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to snapshots from the MD trajectory to estimate the binding energetics. These calculations consider the enthalpic contributions from molecular mechanics energies and the entropic contributions from conformational changes and solvent effects, offering a more comprehensive understanding of the binding thermodynamics.

A hypothetical MD simulation study on a series of 1-cyclopentyl-4-(substituted-benzyl)piperazine derivatives could reveal key determinants for binding affinity. For example, simulations might show that specific substitutions on the benzyl (B1604629) ring lead to more stable and long-lasting interactions with key amino acid residues in the binding site. The conformational dynamics of the cyclopentyl group could also be shown to play a role in optimizing van der Waals interactions within a hydrophobic subpocket of the receptor.

Table 1: Hypothetical Binding Free Energy Contributions for this compound Derivatives from an MD Simulation Study

| Derivative | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) | Total Binding Free Energy (kcal/mol) |

| This compound | -45.2 | -15.8 | 20.5 | -40.5 |

| 1-cyclopentyl-4-(4-methoxybenzyl)piperazine | -42.1 | -14.2 | 18.9 | -37.4 |

| 1-cyclopentyl-4-(2-methoxybenzyl)piperazine | -43.5 | -15.1 | 19.8 | -38.8 |

| 1-cyclopentyl-4-(benzyl)piperazine | -39.8 | -12.5 | 17.1 | -35.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For this compound and its analogs, a pharmacophore model can be developed to guide the design of new derivatives with improved potency and selectivity.

A pharmacophore model for this class of compounds would likely include several key features. The basic nitrogen atom of the piperazine ring is expected to be a key feature, acting as a positive ionizable group that can form ionic interactions or hydrogen bonds with acidic residues in the target protein. The cyclopentyl group, being a bulky and lipophilic moiety, would be represented as a hydrophobic feature. The 2,4-dimethoxybenzyl group would contribute multiple pharmacophoric points: the aromatic ring itself as a hydrophobic or aromatic feature, and the methoxy groups as potential hydrogen bond acceptors.

The spatial relationship between these features is critical. The distances and angles between the positive ionizable center, the hydrophobic cyclopentyl group, and the features of the dimethoxybenzyl moiety would define the pharmacophore. The development of such a model can be based on a set of active analogs of this compound (ligand-based approach) or on the structure of the ligand bound to its biological target (structure-based approach).

Once a validated pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. This process allows for the rapid identification of novel molecules that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity. Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. This approach significantly accelerates the hit-to-lead optimization process.

Table 2: Potential Pharmacophoric Features for this compound Derivatives

| Pharmacophoric Feature | Chemical Moiety | Potential Interaction |

| Positive Ionizable | Piperazine Nitrogen | Ionic Interaction, Hydrogen Bond Donor |

| Hydrophobic | Cyclopentyl Ring | van der Waals Interactions |

| Aromatic/Hydrophobic | Benzene (B151609) Ring | π-π Stacking, Hydrophobic Interactions |

| Hydrogen Bond Acceptor | Methoxy Oxygen (at C2) | Hydrogen Bond with Donor Groups |

| Hydrogen Bond Acceptor | Methoxy Oxygen (at C4) | Hydrogen Bond with Donor Groups |

Chemoinformatic Analysis of Structural Descriptors and Biological Profiles

Chemoinformatics provides a suite of computational tools to analyze and correlate the structural features of molecules with their biological activities. For this compound and its derivatives, chemoinformatic analysis can be employed to build Quantitative Structure-Activity Relationship (QSAR) models and to understand the broader chemical space of this compound class.

The first step in a chemoinformatic analysis is the calculation of a wide range of molecular descriptors for a series of analogs. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight, polar surface area), topological indices (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape indices).

Once these descriptors are calculated, they can be used to develop QSAR models. A QSAR model is a mathematical equation that relates the variation in the biological activity of a series of compounds to the variation in their molecular descriptors. For example, a QSAR study on a set of 1-cycloalkyl-4-benzylpiperazine derivatives might reveal that the hydrophobicity of the cycloalkyl group and the electronic properties of the substituents on the benzyl ring are key determinants of their biological activity.

These models, once validated, can be used to predict the biological activity of novel, unsynthesized compounds. This predictive power is invaluable in prioritizing which new derivatives to synthesize and test, thereby saving time and resources.

Beyond QSAR, chemoinformatic methods can be used to assess the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its analogs. For instance, rules such as Lipinski's Rule of Five can be applied to quickly evaluate the potential for oral bioavailability. More sophisticated models can predict properties like blood-brain barrier penetration, metabolic stability, and potential for off-target toxicity.

Table 3: Selected Chemoinformatic Descriptors and Their Potential Influence on the Biological Profile of Piperazine Derivatives

| Descriptor | Description | Potential Influence on Biological Profile |

| cLogP | Calculated Logarithm of the Octanol-Water Partition Coefficient | Affects solubility, permeability, and hydrophobic interactions with the target. |

| Molecular Weight (MW) | The mass of one molecule of the substance. | Influences absorption and distribution. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with membrane permeability and blood-brain barrier penetration. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Affects conformational flexibility and entropy of binding. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and N or O atoms. | Determines the potential for hydrogen bonding with the target. |

This chemoinformatic profiling provides a comprehensive understanding of the structural features that govern the biological activity and pharmacokinetic properties of this compound derivatives, guiding the rational design of new and improved therapeutic agents.

Advanced Research Applications and Future Directions for 1 Cyclopentyl 4 2,4 Dimethoxybenzyl Piperazine

Design and Synthesis of Fluorescent or Radiolabeled Probes for Biological Imaging and Target Engagement Studies

The development of molecular probes is crucial for visualizing and quantifying biological processes at the molecular level. mdpi.com Given its structure, 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine could serve as a foundational scaffold for the creation of such probes.

Fluorescent Probes: A common strategy for designing fluorescent probes involves conjugating a fluorophore to a molecule that targets a specific biological entity. nih.gov For this compound, a fluorophore could be attached to the piperazine (B1678402) ring or the benzyl (B1604629) group. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths. For instance, coumarin-based dyes have been successfully used in conjunction with piperazine scaffolds to create probes for detecting various biological molecules and events. nih.gov Similarly, BODIPY (boron-dipyrromethene) dyes, known for their sharp emission spectra and high quantum yields, have been functionalized with piperazine to create pH-sensitive probes for imaging acidic organelles like lysosomes. researchgate.net

A hypothetical design could involve synthesizing a derivative of this compound with a reactive handle, such as an amino or carboxyl group, on the cyclopentyl or benzyl ring, allowing for straightforward conjugation with a fluorophore like fluorescein (B123965) or rhodamine. acs.org The resulting probe could then be used in fluorescence microscopy to study the compound's subcellular localization and potential interactions with intracellular targets.

Radiolabeled Probes: For in vivo imaging techniques like Positron Emission Tomography (PET), radiolabeling is essential. The 2,4-dimethoxybenzyl group of the title compound is amenable to radiolabeling. For example, one of the methoxy (B1213986) groups could be demethylated and then re-methylated using a carbon-11 (B1219553) labeled methylating agent ([¹¹C]CH₃I or [¹¹C]CH₃OTf). nih.gov This approach has been successfully applied to other methoxyphenylpiperazine derivatives to create PET radiotracers for imaging receptors in the brain. nih.gov Alternatively, a fluorine-18 (B77423) atom could be introduced onto the benzyl ring, a common strategy for developing PET ligands with longer half-lives.

These probes would be invaluable for target engagement studies, allowing researchers to confirm that the compound interacts with its intended biological target in a living system, a critical step in preclinical drug development. nih.govacs.org

Integration into High-Throughput Screening (HTS) Libraries for Novel Biological Activity Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify "hits" with activity against a specific biological target. bmglabtech.comnih.govnih.gov Compound libraries for HTS are curated to include molecules with diverse structures and "drug-like" properties. thermofisher.com

This compound possesses several characteristics that would make it a valuable addition to an HTS library. The piperazine core is a common feature in many approved drugs, suggesting good pharmacokinetic properties. tandfonline.comnih.gov The combination of a flexible cyclopentyl group and a more rigid dimethoxybenzyl group provides a unique three-dimensional structure that could interact with a variety of biological targets.

The inclusion of this compound in HTS campaigns could lead to the discovery of novel biological activities. nuvisan.com For example, libraries containing a variety of piperazine derivatives are routinely screened against targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. bmglabtech.com A screening campaign could reveal that this compound has, for instance, unexpected antagonist activity at a particular receptor or inhibitory effects on a key enzyme involved in a disease pathway.

The process would involve:

Assay Development: Creating a robust and automated assay for the biological target of interest.

Screening: Testing the library, including this compound, at a single concentration.

Hit Confirmation: Re-testing initial hits to confirm their activity.

Dose-Response Analysis: Determining the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

Any confirmed activity would make this compound a starting point for a new drug discovery program.

Strategies for Optimizing Potency and Selectivity in Preclinical Models

Once a "hit" compound is identified, the next step is to optimize its properties to create a lead compound with improved potency and selectivity. This is typically achieved through systematic structure-activity relationship (SAR) studies. For this compound, several modifications could be explored.

Modification of the Benzyl Ring: The substitution pattern on the benzyl ring can significantly impact biological activity. The methoxy groups at the 2 and 4 positions could be moved to other positions (e.g., 3,5-dimethoxy) or replaced with other substituents (e.g., halogens, alkyl groups, trifluoromethyl groups) to probe interactions with the target protein. mdpi.com

Modification of the Cyclopentyl Group: The cyclopentyl group could be replaced with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or acyclic alkyl groups to determine the optimal size and shape for binding.

Modification of the Piperazine Core: While less common, modifications to the piperazine ring itself, such as introducing substituents on the carbon atoms, can be used to constrain the conformation of the molecule and potentially improve selectivity. nih.gov

These modifications would generate a series of analogs that would be tested in preclinical models to build a comprehensive SAR profile. The goal is to identify a compound with high potency for the desired target and minimal activity against other related targets, thereby reducing the potential for off-target side effects. nih.gov

Below is an interactive data table illustrating a hypothetical SAR study for a related series of piperazine derivatives targeting a generic receptor, showcasing how modifications can influence binding affinity.

| Compound | R1 (on Benzyl Ring) | R2 (at Piperazine N1) | Binding Affinity (Ki, nM) | Selectivity vs. Subtype B |

| Analog 1 | 2,4-dimethoxy | cyclopentyl | 50 | 10-fold |

| Analog 2 | 3,4-dimethoxy | cyclopentyl | 75 | 5-fold |

| Analog 3 | 4-chloro | cyclopentyl | 25 | 20-fold |

| Analog 4 | 2,4-dimethoxy | cyclohexyl | 100 | 8-fold |

| Analog 5 | 2,4-dimethoxy | isopropyl | 200 | 3-fold |

Theoretical Contributions to Piperazine Scaffold Design and Discovery of New Bioactive Molecules

The piperazine scaffold is a cornerstone of medicinal chemistry due to its unique physicochemical properties. wisdomlib.org It is a six-membered ring containing two nitrogen atoms at opposite positions, which can be protonated at physiological pH. This basicity can enhance aqueous solubility and allow for ionic interactions with biological targets. researchgate.net

The study of this compound and its analogs can contribute to our theoretical understanding of piperazine scaffold design. Computational studies, such as molecular docking and molecular dynamics simulations, can provide insights into how the conformation of the piperazine ring and the orientation of its substituents influence binding to a target. rsc.orgnih.gov

For example, the piperazine ring can adopt chair, boat, or twisted-boat conformations. nih.gov The preferred conformation can be influenced by the nature of the substituents at the N1 and N4 positions. Understanding how the interplay between the bulky cyclopentyl group and the flexible dimethoxybenzyl group affects the conformational preference of the piperazine ring in this compound could provide valuable information for the design of future piperazine-containing drugs with improved target affinity and selectivity. nih.gov

Furthermore, by systematically studying a library of derivatives, it may be possible to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of new piperazine compounds based on their structural features. acs.org

Potential as a Lead Compound for Further Academic Investigation in Novel Therapeutic Areas

Given the wide range of biological activities associated with piperazine derivatives, this compound represents a promising lead compound for academic research in various therapeutic areas. researchgate.netresearchgate.net

Many arylpiperazine derivatives have shown activity in the central nervous system (CNS), acting on targets such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The structural similarity of the dimethoxybenzylpiperazine moiety to known CNS-active compounds suggests that this compound could be investigated for potential applications in neuropsychiatric disorders.

Additionally, piperazine-containing compounds have been explored as anticancer agents. preprints.orgnih.govmdpi.com The piperazine scaffold can be used to link different pharmacophores or to interact with key targets in cancer cells. preprints.org Therefore, this compound could be screened for antiproliferative activity against a panel of cancer cell lines to explore its potential in oncology.

Other potential areas of investigation include infectious diseases and inflammatory conditions, where piperazine derivatives have also shown promise. researchgate.netresearchgate.net The versatility of the piperazine scaffold makes this compound a valuable tool for academic researchers seeking to discover new therapeutic agents and to explore novel biological pathways. researchgate.net

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine?

Methodological Answer:

Synthesis optimization involves:

- Stepwise alkylation : Introduce the cyclopentyl and 2,4-dimethoxybenzyl groups sequentially to the piperazine core under controlled pH (neutral to slightly basic) to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the piperazine nitrogen, improving substitution efficiency .

- Temperature control : Maintain reactions at 50–70°C to balance reaction rate and thermal stability of intermediates .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure compound .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., DFT calculations) to verify substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula by matching experimental and theoretical m/z values (±2 ppm tolerance) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water mobile phase (UV detection at 254 nm) .

Advanced: How can computational modeling guide the design of derivatives with enhanced dopamine receptor affinity?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound and dopamine receptor subtypes (e.g., D2/D3). Focus on key residues (e.g., Asp110 in D3) for hydrogen bonding and π-π stacking with the 2,4-dimethoxybenzyl group .

- QSAR studies : Develop regression models correlating substituent electronic parameters (Hammett constants) with binding affinity data. Prioritize derivatives with electron-donating groups (e.g., methoxy) on the benzyl moiety .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding interactions .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Methodological Answer:

- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK293 for receptor assays), buffer pH, and incubation times across studies .

- Dose-response validation : Repeat experiments with a 10-point dilution series (0.1 nM–100 µM) and use nonlinear regression (GraphPad Prism) to calculate IC50 .

- Orthogonal assays : Cross-validate using SPR (for binding kinetics) and functional assays (e.g., cAMP inhibition for GPCR activity) .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers in published datasets .

Basic: What in vitro assays are suitable for initial evaluation of antimicrobial activity?

Methodological Answer:

- Microdilution broth assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–256 µg/mL. Use resazurin as a viability indicator .

- Time-kill kinetics : Monitor bacterial growth (OD600) over 24 hours at 2× MIC to distinguish bacteriostatic vs. bactericidal effects .

- Cytotoxicity screening : Parallel testing on mammalian cells (e.g., HEK293) via MTT assay to establish selectivity indices .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- Liver microsome assays : Incubate the compound with rat/human microsomes (37°C, NADPH cofactor) and quantify parent compound degradation via LC-MS/MS. Identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- Structural modification : Introduce deuterium at vulnerable positions (e.g., benzylic protons) or replace labile groups (e.g., ester → amide) .

- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability and enable enzymatic activation in target tissues .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

- Analog library synthesis : Prepare derivatives with variations in:

- Biological profiling : Test analogs in parallel assays (e.g., receptor binding, cytotoxicity) and use clustering algorithms to group compounds by activity profiles .

- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Basic: What analytical techniques are critical for stability testing under varying conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), acid/base hydrolysis (0.1M HCl/NaOH), and oxidants (H2O2). Monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity .

- X-ray crystallography : Resolve crystal structure to identify vulnerable regions (e.g., flexible bonds) .

Advanced: How can in vivo pharmacokinetic parameters be optimized for CNS targeting?

Methodological Answer:

- BBB permeability : Modify logP to 2–3 via substituent adjustments (e.g., halogenation) and assess using PAMPA-BBB assay .

- Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure sufficient free fraction .

- PK/PD modeling : Use compartmental models (e.g., WinNonlin) to correlate plasma concentrations with CNS efficacy in rodent models .

Advanced: What experimental approaches validate target engagement in complex biological systems?

Methodological Answer:

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) and crosslink the compound to its target in cell lysates. Identify bound proteins via click chemistry and LC-MS/MS .

- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm stabilization .

- CRISPR knock-in : Engineer cells expressing a tagged version of the putative target and perform pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.